Ameltolide

Catalog No.
S518373
CAS No.
787-93-9
M.F
C15H16N2O
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ameltolide

CAS Number

787-93-9

Product Name

Ameltolide

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

HZIWGOAXOBPQGY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-amino-N-(2,6-dimethylphenyl)benzamide, ADD 75073, ameltolide, ameltolide monohydrobromide, ameltolide monohydrochloride, ameltolide sulfate, Lilly 201116, LY 201116, LY-201116

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N

The exact mass of the compound Ameltolide is 240.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ameltolide is a 4-aminobenzamide derivative investigated for its anticonvulsant properties. Its primary mechanism of action is the modulation of voltage-gated sodium channels, a functional class it shares with widely used benchmark antiepileptic drugs (AEDs) such as phenytoin and carbamazepine. This shared mechanism makes Ameltolide a relevant tool for comparative neuropharmacology, allowing researchers to investigate nuanced differences in efficacy, neurotoxicity, and drug interactions within this established therapeutic class. Its well-defined structure serves as a key reference scaffold for structure-activity relationship (SAR) studies aimed at developing novel anticonvulsants.

Substituting Ameltolide with close analogs or even standard in-class drugs can lead to significant variations in experimental outcomes, compromising data interpretation. For instance, minor structural modifications to the Ameltolide scaffold can drastically alter both anticonvulsant potency and the therapeutic window. More critically, Ameltolide's pharmacological activity is attributed directly to the parent compound, as its primary metabolites are not significantly active. This provides a cleaner pharmacokinetic and pharmacodynamic (PK/PD) profile compared to compounds that rely on a mixture of parent drug and active metabolites for their effects. This distinction is crucial for reproducibility and for accurately attributing observed biological activity to a specific molecular entity in mechanism-of-action or SAR studies.

Predictable Pharmacokinetics: Inactive Metabolites Simplify Experimental Interpretation

In both mice and rats, the anticonvulsant effects of Ameltolide are directly correlated with the plasma and brain concentrations of the parent drug. Studies confirm a lack of significant anticonvulsant activity from its major N-acetyl and OH-N-acetyl metabolites. This contrasts with other agents whose in-vivo activity is a composite of the parent compound and various active metabolites, which can complicate PK/PD modeling.

Evidence DimensionSource of Anticonvulsant Activity
Target Compound DataActivity primarily from parent compound
Comparator Or BaselineDrugs with active metabolites: Activity is a composite of parent drug and metabolites
Quantified DifferenceQualitative but significant: simplifies attribution of effect
ConditionsIn vivo studies in mice and rats; in vitro cortical slice preparation.

This ensures that observed effects can be reliably attributed to Ameltolide itself, enhancing experimental reproducibility and simplifying dose-response analysis.

Defined Interaction Profile for Adjunctive Therapy Studies

When studied in combination with standard AEDs in mice, Ameltolide exhibits a predictable interaction profile. With phenytoin (PHT) or carbamazepine (CBZ), it produces dose-additive anticonvulsant effects in the maximal electroshock (MES) test without compromising the therapeutic window. Conversely, when combined with valproate (VPA), the effects were less than additive. This defined behavior is critical for designing robust combination therapy experiments.

Evidence DimensionInteraction Effect (Isobolographic Analysis)
Target Compound DataDose-additive with PHT/CBZ; Less than additive with VPA
Comparator Or BaselineStandard AEDs: Phenytoin, Carbamazepine, Valproate
Quantified DifferenceQualitative interaction type (additive vs. less-than-additive)
ConditionsMaximal electroshock (MES) test in mice.

This allows researchers to select appropriate combination partners and anticipate synergistic or antagonistic interactions, preventing confounding results in preclinical adjunctive therapy models.

Comparable In Vivo Potency to the Benchmark Drug Phenytoin

In the standard maximal electroshock-induced seizures (MES) test in rats, Ameltolide demonstrates anticonvulsant potency directly comparable to the widely used reference drug, phenytoin. This establishes its relevance as a research tool for investigating the sodium channel blocker class of anticonvulsants, providing a solid baseline for comparison against new chemical entities.

Evidence DimensionAnticonvulsant Effective Dose (ED50) via oral administration
Target Compound Data135 µmol/kg (Ameltolide)
Comparator Or Baseline121 µmol/kg (Phenytoin)
Quantified DifferenceAmeltolide is ~1.1 times less potent than Phenytoin on a molar basis
ConditionsMaximal electroshock-induced seizures (MES) test in rats.

Procuring Ameltolide provides a compound with validated, benchmark-level potency, making it a suitable and relevant agent for comparative efficacy and mechanism-of-action studies.

Reference Standard in Structure-Activity Relationship (SAR) Studies

As the parent compound for numerous published analogs with varying potencies and toxicities, Ameltolide is an essential reference standard. Its procurement is justified for SAR projects aiming to develop next-generation sodium channel modulators, providing a validated baseline for assessing the impact of chemical modifications.

Tool Compound for Investigating Adjunctive Anticonvulsant Therapies

Given its defined, additive interaction profile with benchmark drugs like carbamazepine and phenytoin, Ameltolide is a suitable tool for preclinical models of polypharmacy. It enables the systematic evaluation of combination strategies for refractory epilepsy, where the goal is to enhance efficacy without increasing neurotoxicity.

Mechanistic Studies Requiring a 'Clean' Pharmacokinetic Profile

For research focused on isolating the effects of direct sodium channel modulation, Ameltolide is a strong choice. Its lack of active metabolites ensures that observed in vivo outcomes can be confidently attributed to the parent compound, simplifying data analysis in complex neurological models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

240.126263138 Da

Monoisotopic Mass

240.126263138 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F83240ZOVE

Other CAS

787-93-9

Wikipedia

Ameltolide

Dates

Last modified: 08-15-2023
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2: Iman M, Saadabadi A, Davood A. Docking studies of phthalimide pharmacophore as a sodium channel blocker. Iran J Basic Med Sci. 2013 Sep;16(9):1016-21. PubMed PMID: 24171082; PubMed Central PMCID: PMC3804840.
3: Territo PR, Shannon HE, Newhall K, Barnhart SD, Peters SC, Engleking DR, Bin T, Burnett TJ, Rodewald JM, Abdul-Karim B, Freise KJ. Nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis of the anticonvulsant ameltolide (LY201116) in a canine seizure model. J Vet Pharmacol Ther. 2008 Dec;31(6):562-70. doi: 10.1111/j.1365-2885.2008.00995.x. PubMed PMID: 19000280.
4: Yogeeswari P, Sriram D, Sahitya P, Ragavendran JV, Ranganadh V. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. Bioorg Med Chem Lett. 2007 Jul 1;17(13):3712-5. Epub 2007 Apr 13. PubMed PMID: 17481896.
5: Yogeeswari P, Sriram D, Thirumurugan R, Raghavendran JV, Sudhan K, Pavana RK, Stables J. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. J Med Chem. 2005 Oct 6;48(20):6202-11. PubMed PMID: 16190747.
6: Askwith CC, Wemmie JA, Price MP, Rokhlina T, Welsh MJ. Acid-sensing ion channel 2 (ASIC2) modulates ASIC1 H+-activated currents in hippocampal neurons. J Biol Chem. 2004 Apr 30;279(18):18296-305. Epub 2004 Feb 11. PubMed PMID: 14960591.
7: Bourhim M, Poupaert JH, Stables JP, Vallée L, Vamecq J. Design, anticonvulsive and neurotoxic properties of retrobenzamides. N-(Nitrophenyl)benzamides and N-(aminophenyl)benzamides. Arzneimittelforschung. 1999 Feb;49(2):81-7. PubMed PMID: 10083974.
8: Vamecq J, Lambert D, Poupaert JH, Masereel B, Stables JP. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. J Med Chem. 1998 Aug 27;41(18):3307-13. PubMed PMID: 9719582.
9: Kanyonyo MR, Poupaert JH, Lambert DM. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacol Toxicol. 1998 Jan;82(1):47-50. PubMed PMID: 9527647.
10: Bourhim M, Kanyonyo MD, Lambert DM, Poupaert JH, Stables JP, Vamecq J. [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. J Pharm Belg. 1997 Sep-Oct;52(5):181-9. French. PubMed PMID: 9432526.
11: Van Derpoorten K, Balzarini J, De Clercq E, Poupaert JH. Anti-HIV activity of N-1-adamantyl-4-aminophthalimide. Biomed Pharmacother. 1997;51(10):464-8. PubMed PMID: 9863507.
12: Diouf O, Bourhim M, Lambert DM, Poupaert JH, Stables JP, Vamecq J. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomed Pharmacother. 1997;51(3):131-6. PubMed PMID: 9181049.
13: Engelhardt JA, Parli CJ, Kovach PM, Shoufler JR, Emmerson JL, Leander JD. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundam Appl Toxicol. 1992 Aug;19(2):197-201. PubMed PMID: 1516775.
14: Leander JD. Interaction of the anticonvulsant ameltolide with standard anticonvulsants. Epilepsia. 1992 Jul-Aug;33(4):705-11. PubMed PMID: 1628588.
15: Leander JD, Parli CJ, Potts B, Lodge D. Relation of plasma and brain concentrations of the anticonvulsant ameltolide to its pharmacologic effects. Epilepsia. 1992 Jul-Aug;33(4):696-704. PubMed PMID: 1628587.
16: Leander JD. Fluoxetine, a selective serotonin-uptake inhibitor, enhances the anticonvulsant effects of phenytoin, carbamazepine, and ameltolide (LY201116). Epilepsia. 1992 May-Jun;33(3):573-6. PubMed PMID: 1534297.
17: Pohland RC, Vavrek MT. Ameltolide. II: Placental transfer of radiocarbon following the oral administration of a novel anticonvulsant in rats. Teratology. 1991 Jul;44(1):45-9. PubMed PMID: 1957262.
18: Higdon GL, McKinley ER, Markham JK. Ameltolide. I: Developmental toxicology studies of a novel anticonvulsant. Teratology. 1991 Jul;44(1):37-44. PubMed PMID: 1957261.
19: Robertson DW, Beedle EE, Krushinski JH, Lawson RR, Parli CJ, Potts B, Leander JD. Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. J Med Chem. 1991 Apr;34(4):1253-7. PubMed PMID: 2016702.
20: Stark LG, Albertson TE. The effects of LY-201116 [4-amino-N-(2,6-dimethylphenyl) benzamide] on the amygdala-kindled rat. Neuropharmacology. 1990 Nov;29(11):1085-9. PubMed PMID: 2087258.

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